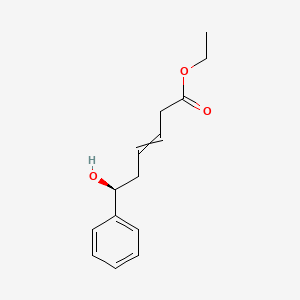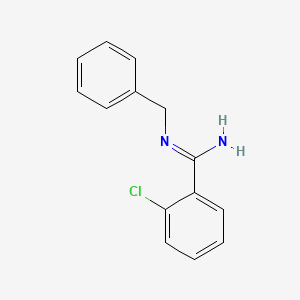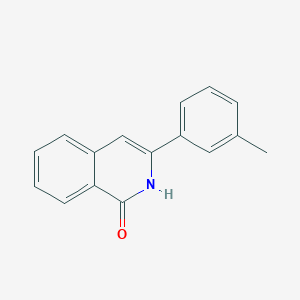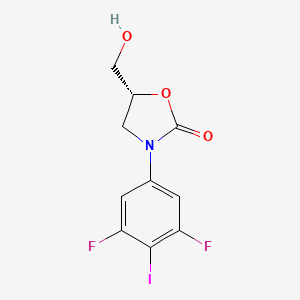![molecular formula C18H28O2 B12532621 4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol CAS No. 660410-33-3](/img/structure/B12532621.png)
4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol is an organic compound known for its unique chemical structure and properties. This compound features a phenolic core substituted with two tert-butyl groups and an allyloxy group. The presence of these substituents imparts significant steric hindrance and stability to the molecule, making it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol typically involves the alkylation of 2,6-di-tert-butylphenol with an appropriate allylating agent. One common method includes the reaction of 2,6-di-tert-butylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the allyloxy group into the phenolic core, providing a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: 4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different ethers or esters.
Reduction: The allyloxy group can be reduced to form the corresponding saturated ether.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Oxidation: Quinones or hydroquinones.
Substitution: Various ethers or esters depending on the nucleophile used.
Reduction: Saturated ethers.
Aplicaciones Científicas De Investigación
4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol has diverse applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant properties due to the phenolic structure.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance
Mecanismo De Acción
The mechanism by which 4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol exerts its effects is primarily through its antioxidant activity. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The tert-butyl groups provide steric protection, enhancing the compound’s stability and effectiveness as an antioxidant .
Comparación Con Compuestos Similares
2,6-Di-tert-butylphenol: Lacks the allyloxy group but shares the phenolic core and tert-butyl substituents.
4-Allyloxy-2,6-di-tert-butylphenol: Similar structure but with variations in the position of the allyloxy group.
Uniqueness: 4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol is unique due to the specific positioning of the allyloxy group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust antioxidant properties and resistance to oxidative degradation .
Propiedades
Número CAS |
660410-33-3 |
|---|---|
Fórmula molecular |
C18H28O2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
4-but-3-enoxy-2,6-ditert-butylphenol |
InChI |
InChI=1S/C18H28O2/c1-8-9-10-20-13-11-14(17(2,3)4)16(19)15(12-13)18(5,6)7/h8,11-12,19H,1,9-10H2,2-7H3 |
Clave InChI |
HLAPHHSDSMXYGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)


![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
![2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid](/img/structure/B12532557.png)



![Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-](/img/structure/B12532580.png)

![2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B12532583.png)
![Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-](/img/structure/B12532592.png)
